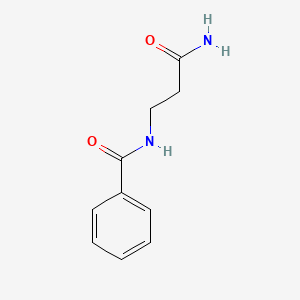

N-(3-Amino-3-oxopropyl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

3440-29-7 |

|---|---|

Molekularformel |

C10H12N2O2 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

N-(3-amino-3-oxopropyl)benzamide |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)6-7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) |

InChI-Schlüssel |

WUSQWHNIKNUEMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-Amino-3-oxopropyl)benzamide with key analogs:

Key Observations:

- Substituent Effects: The presence of hydrophilic groups (e.g., 3-amino-3-oxopropyl) enhances solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., 3-methylbenzamide).

- Synthetic Utility: Unlike branched analogs (e.g., compound in), N-(3-Amino-3-oxopropyl)benzamide is simpler to synthesize, requiring fewer steps.

- Biological Activity: Benzamide derivatives with dimethylamino or trifluoro-hydroxypropanyl groups (e.g.,) exhibit enhanced cell permeability and receptor affinity compared to the parent compound, likely due to increased basicity or fluorophilic interactions.

Stability and Reactivity

- Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl in) exhibit higher thermal stability than the parent compound, as evidenced by differential scanning calorimetry (DSC) data in related studies.

Q & A

Q. What are the optimal synthetic routes for N-(3-Amino-3-oxopropyl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

- Step 1: Start with benzoyl chloride and 3-aminopropionamide under Schotten-Baumann conditions to form the amide bond. Use ice-cold aqueous NaOH to control exothermicity .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:1) and confirm purity with HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- Optimization: Adjust reaction time (6–12 hrs) and temperature (0–25°C) to maximize yield (>75%). Side products (e.g., unreacted benzoyl chloride) are minimized using excess 3-aminopropionamide .

Q. How is the structural integrity of N-(3-Amino-3-oxopropyl)benzamide validated post-synthesis?

Methodological Answer:

- X-ray crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles. For example, the C=O bond in the amide group typically measures 1.23 Å .

- Spectroscopy:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-(3-Amino-3-oxopropyl)benzamide in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute electrostatic potential surfaces. The carbonyl group (C=O) shows high electrophilicity (Mulliken charge: -0.45), favoring nucleophilic attack at the β-carbon .

- Validation: Compare computed transition states (e.g., SN2 mechanisms) with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

- Case Study: If Study A reports antitumor activity (IC₅₀ = 10 µM) and Study B shows no effect, analyze:

- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum-free media affecting compound stability .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds in PBS buffer at pH 7.4) .

- Solution: Standardize protocols (e.g., 48-hr exposure, 5% CO₂) and include positive controls (e.g., doxorubicin) .

Q. How is N-(3-Amino-3-oxopropyl)benzamide utilized in crystallographic studies of enzyme-inhibitor complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.